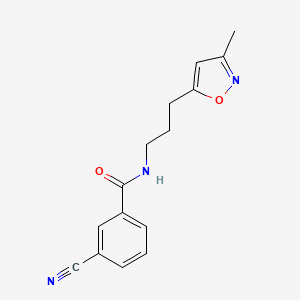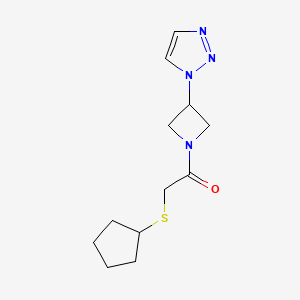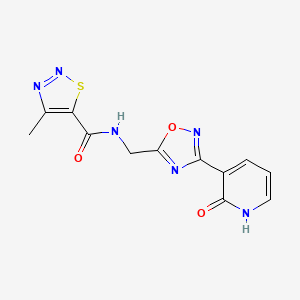
3-cyano-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-cyano-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is a chemical compound with the molecular formula C15H15N3O2. It is an amide-containing compound, which means it likely has a carbonyl group (C=O) and a nitrogen atom in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a cyano group, and a 3-methylisoxazole group . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and melting point .Scientific Research Applications
Synthesis and Chemical Properties
3-cyano-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide is a compound that can be categorized within a broader class of organic chemicals known for their diverse applications in scientific research. While the direct studies on this specific compound are limited, its structural analogs have been explored for various applications, ranging from chemical sensing to antimicrobial activities. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and evaluated for their colorimetric sensing abilities, specifically for fluoride anions, demonstrating the potential for chemical sensors based on benzamide derivatives (Younes et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, benzamide derivatives are widely studied for their therapeutic properties. Although direct information on this compound is scarce, related compounds have shown promise in drug design and development. Benzamide derivatives have been synthesized and assessed for their antimicrobial and cytotoxic activities, indicating their potential in developing new therapeutic agents (Noolvi et al., 2014). Another study focused on benzamide derivatives as supramolecular gelators, exploring their gelation behavior and the role of non-covalent interactions in their properties, which could have implications in pharmaceutical formulations (Yadav & Ballabh, 2020).
Anticancer Research
Benzamide derivatives are also explored for their anticancer activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which share a structural resemblance with benzamides, have been synthesized and evaluated for their cytotoxic activities, highlighting the potential of benzamide analogs in anticancer drug development (Noolvi et al., 2014).
Environmental and Material Science
In the realm of environmental science and material chemistry, benzamide derivatives have been investigated for their sensing capabilities and applications in the development of new materials. The synthesis of benzamide derivatives for colorimetric detection of cyanide showcases the potential application of these compounds in environmental monitoring and safety (Tomasulo et al., 2006).
Properties
IUPAC Name |
3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-8-14(20-18-11)6-3-7-17-15(19)13-5-2-4-12(9-13)10-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQAZFQAYBFPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)
![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)





![N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2880262.png)
